N-(4-acetamidophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
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Description
N-(4-acetamidophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H20N4O4 and its molecular weight is 332.36. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Compounds with structures related to N-(4-acetamidophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide have been synthesized and evaluated for their antibacterial activity. For instance, derivatives of 7 beta-[D-2-(aryl)-2-[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonylamino] acetamido]-7 alpha-formamidocephalosporins demonstrated inhibition of both Gram-positive and Gram-negative bacteria, including strains producing beta-lactamase. This suggests the potential of such compounds in developing new antibacterial agents (Branch et al., 1987).
Anticancer Drug Synthesis
Another significant application is in the synthesis of anticancer drugs. A study on the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed its potential as an anticancer drug targeting the VEGFr receptor, showcasing the role of similar compounds in developing novel anticancer therapies (Sharma et al., 2018).
Anticonvulsant Evaluation
Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, sharing structural similarities, were synthesized and evaluated for their anticonvulsant activities. This research underlines the potential of such compounds in the development of new anticonvulsant medications (Nath et al., 2021).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-3-19-8-9-20(16(24)15(19)23)10-14(22)18-13-6-4-12(5-7-13)17-11(2)21/h4-7H,3,8-10H2,1-2H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEBHFXTJVDBPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.